(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is a heterocyclic compound classified within the pyrrolo[2,1-c][1,2,4]triazole family. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is primarily recognized for its role as a necroptosis inhibitor, which has implications in various therapeutic areas, including cancer research and neurodegenerative diseases .
The compound can be synthesized through various chemical pathways, with significant interest from both academic and industrial sectors due to its unique structural properties and biological activities. The chemical structure is characterized by a fused pyrrole and triazole ring system, making it a versatile scaffold for further chemical modifications .
The synthesis of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine typically involves a multi-step process. A reported synthetic route includes the following key steps:
The reaction conditions for these steps often require careful control of temperature and solvent choice to optimize yields and purity. While specific industrial-scale methods are not extensively documented in the literature, the described synthetic route can be adapted for larger-scale production with appropriate optimizations.
The molecular structure of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine features a bicyclic framework comprising both pyrrole and triazole rings. The compound's structure can be represented as follows:
This configuration contributes to its unique chemical reactivity and biological activity.
Key structural data includes:
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is capable of undergoing various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine primarily revolves around its inhibitory effects on receptor-interacting protein kinase 1 (RIPK1). This enzyme plays a critical role in necroptosis—a programmed cell death pathway. By inhibiting RIPK1 activity, this compound promotes cell survival under conditions that would typically trigger necroptosis .
Research indicates that the compound's binding to RIPK1 occurs at an allosteric site, which modulates its activity without directly competing with ATP binding sites. This mechanism highlights its potential as a therapeutic agent in diseases characterized by excessive necroptosis or inflammation .
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that careful handling is required to maintain its stability during storage and use in reactions .
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine has several scientific uses:
This compound's versatility makes it a subject of interest across various fields of research including pharmacology and materials science .
The synthesis of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine derivatives typically begins with strategic etherification and hydrazonation steps to establish key molecular frameworks. Phenolic precursors (S1a–c) undergo O-alkylation with methyl 4-bromobutanoate under basic conditions to yield ester intermediates (S2a–c), achieving high regioselectivity (>90%) [2]. Subsequent nucleophilic addition of methylmagnesium bromide to the ester carbonyl group generates tertiary alcohols (S3a–c), which serve as substrates for Miyaura borylation. This critical transformation installs the boronate ester functionality (S4) essential for Suzuki coupling, using palladium catalysts like Pd(dppf)Cl₂ at 80–90°C [2].
Hydrazonation is introduced via condensation of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazine hydrate reacts with β-keto esters to form hydrazide intermediates, which subsequently undergo cyclodehydration to construct the 1,2,4-triazole ring [7]. This sequence establishes the triazole moiety prior to pyrrolidine ring closure, with careful pH control (pH 4–6) proving critical for suppressing dimerization side reactions.
Table 1: Key Etherification and Hydrazonation Steps in Pyrrolo-Triazole Synthesis
Intermediate | Reaction | Reagents/Conditions | Function | Typical Yield |
---|---|---|---|---|
S2a–c | Etherification | Methyl 4-bromobutanoate, K₂CO₃, DMF, 60°C | Alkoxy chain installation | 85–92% |
S3a–c | Grignard Addition | MeMgBr, THF, 0°C → RT | Tertiary alcohol formation | 78–85% |
S4 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 80°C | Boronate ester synthesis | 70–75% |
Hydrazide Intermediate | Hydrazonation | N₂H₄·H₂O, EtOH, reflux | Triazole precursor | 80–88% |
Pyrrolo[2,1-c][1,2,4]triazole core construction relies on intramolecular cyclization strategies, with two predominant approaches demonstrating efficacy. Thermal cyclodehydration involves heating linear precursors (S5a–g) at 140–160°C in high-boiling solvents like diphenyl ether, catalyzed by p-toluenesulfonic acid (0.5–1.0 equiv). This method drives off water and facilitates ring closure through nucleophilic attack of the triazole nitrogen on the adjacent alkyl chain, achieving cyclization yields of 65–80% [7]. The reaction typically proceeds over 12–18 hours and requires strict oxygen exclusion to prevent oxidation of the dihydropyrrole moiety.
Alternatively, transition-metal-catalyzed cyclization offers superior regiocontrol for asymmetrically substituted variants. Palladium(II) acetate (5–10 mol%) with ortho-substituted aryl phosphine ligands (e.g., XPhos) promotes intramolecular C–N coupling at 100°C in toluene. This method efficiently constructs the pyrrolo-triazole system from bromoalkyl precursors with yields exceeding 85%, while tolerating ester, nitrile, and protected amine functionalities [2]. Microwave-assisted cyclization (150W, 180°C) reduces reaction times from hours to minutes (15–30 min) while maintaining comparable yields, as demonstrated in the synthesis of advanced intermediates like S7a–h [2] [7].
Table 2: Cyclization Methods for Pyrrolo-Triazole Core Assembly
Method | Conditions | Key Advantages | Limitations | Representative Yield |
---|---|---|---|---|
Thermal Cyclodehydration | p-TsOH (1 equiv), Ph₂O, 150°C, 16h | No sensitive catalysts; scalable | High energy input; moderate yields | 68% |
Pd-Catalyzed C–N Coupling | Pd(OAc)₂ (5 mol%), XPhos, K₂CO₃, toluene, 100°C, 8h | Excellent regioselectivity; mild conditions | Catalyst cost; oxygen sensitivity | 87% |
Microwave-Assisted | Pd(OAc)₂ (8 mol%), BrettPhos, MW 180°C, 20 min | Rapid; high conversion | Limited to small batches | 84% |
Reductive transformations are pivotal for installing the critical aminomethyl functionality in (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine derivatives. Catalytic hydrogenation using Pd/C (10 wt%) or Raney nickel under 50–100 psi H₂ pressure effectively reduces cyano (–CN) and nitro (–NO₂) precursors to primary amines in alcoholic solvents (MeOH/EtOH). This method delivers the target amine (CBR02312) with >95% purity when conducted at 40–60°C for 12–24 hours [6]. However, competitive reduction of the triazole ring can occur (5–15% over-reduction byproducts), necessitating careful pressure and temperature control.
Borane-based reductions offer complementary selectivity. Borane-dimethylsulfide complex (2.0–3.0 equiv) in tetrahydrofuran reduces carboxamide (–CONH₂) intermediates selectively to aminomethyl derivatives at 0°C→reflux conditions [9]. The reaction proceeds via electrophilic activation of the carbonyl oxygen followed by hydride transfer, preserving the triazole ring unsaturation. This approach achieves 80–90% yields for sterically unhindered carboxamides but suffers from diminished efficiency with N-alkylated derivatives (≤50% yield).
For acid-sensitive substrates, DIBAL-H reduction (diisobutylaluminum hydride) provides a viable alternative. At −78°C in anhydrous toluene, DIBAL-H (1.5–2.0 equiv) reduces nitriles directly to amines via aldimine intermediates, bypassing the over-reduction issues observed with LiAlH₄ [8]. Subsequent hydrolysis with Rochelle salt solution liberates the primary amine, as applied in the synthesis of [(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride (95% purity, F541552) [8].
Table 3: Reduction Methods for Aminomethyl Group Installation
Method | Substrate | Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|---|
Catalytic Hydrogenation | Nitrile/Nitro | Pd/C (10%), H₂ (75 psi), MeOH, 50°C, 18h | 75–85% | H₂ pressure <100 psi to prevent ring reduction |
Borane Reduction | Carboxamide | BH₃·SMe₂ (2.5 eq), THF, reflux, 8h | 80–90% | Exclusion of moisture; substrate solubility |
DIBAL-H Reduction | Nitrile | DIBAL-H (1.8 eq), toluene, −78°C → RT, then aq. sodium potassium tartrate | 70–78% | Strict temperature control; slow quench |
Solid-phase synthesis employs resin-bound intermediates for constructing pyrrolo-triazole scaffolds, particularly using Wang resin-linked carboxylic acids or Rink amide resins. The sequence begins with immobilization of bromoalkyl carboxylic acids (S7a–h analogs) onto aminomethylated polystyrene resin (0.7–1.2 mmol/g loading) via DIC/HOBt coupling [3]. Subsequent triazole formation and cyclization occur on-resin, followed by cleavage with TFA/DCM (1:1) to liberate target compounds like (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) (CBR02312). This approach achieves high purity (85–92% by HPLC) without chromatography, but suffers from lower overall yields (40–50%) due to incomplete reactions on solid support and resin degradation during prolonged treatments [3].
Conversely, solution-phase synthesis enables higher-yielding transformations through homogeneous reaction conditions. The synthesis of compound 26 (a bioactive pyrrolo-triazole derivative) exemplifies this approach: Suzuki coupling of (2-aminopyridin-4-yl)boronic acid with brominated intermediates in dioxane/water (4:1) at 90°C (Pd(PPh₃)₄ catalyst) achieves >90% conversion [2]. Final amide bond formation via EDC/HCl-mediated coupling in DCM affords products in 65–75% isolated yield after silica gel purification. While solution-phase methods deliver superior quantities for in vivo studies (gram-to-kilogram scale), they require extensive purification workflows for complex analogs [2] [8].
Hybrid strategies have emerged where early intermediates are prepared in solution phase, followed by resin capture for cyclization/reduction steps. This approach balances the advantages of both methods, as demonstrated in the synthesis of dihydrochloride salt derivatives (e.g., F541552), achieving 95% purity with 60–65% overall yield – 20% higher than fully solid-phase routes [8].
Table 4: Performance Comparison of Synthesis Approaches
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Throughput | High (parallel synthesis) | Low to moderate | Moderate |
Average Yield per Step | 75–85% | 85–95% | 80–90% |
Overall Yield (5 steps) | 40–50% | 55–75% | 60–70% |
Purity (Crude) | 70–80% | 40–60% | 75–85% |
Scalability | <1 g | Gram-to-kilogram | <100 g |
Purification Requirements | Minimal (filtration/wash) | Column chromatography (all steps) | Final purification only |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7